N-cyclohexyl-N-methylpiperazine-1-sulfonamide N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 923156-09-6
VCID: VC2071704
InChI: InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3
SMILES: CN(C1CCCCC1)S(=O)(=O)N2CCNCC2
Molecular Formula: C11H23N3O2S
Molecular Weight: 261.39 g/mol

N-cyclohexyl-N-methylpiperazine-1-sulfonamide

CAS No.: 923156-09-6

Cat. No.: VC2071704

Molecular Formula: C11H23N3O2S

Molecular Weight: 261.39 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-N-methylpiperazine-1-sulfonamide - 923156-09-6

Specification

CAS No. 923156-09-6
Molecular Formula C11H23N3O2S
Molecular Weight 261.39 g/mol
IUPAC Name N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Standard InChI InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3
Standard InChI Key YFYZPRKKMXYLHL-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)S(=O)(=O)N2CCNCC2
Canonical SMILES CN(C1CCCCC1)S(=O)(=O)N2CCNCC2

Introduction

Chemical Structure and Identification

Structural Composition

N-cyclohexyl-N-methylpiperazine-1-sulfonamide features a six-membered piperazine ring containing two nitrogen atoms, with a sulfonamide group attached to one nitrogen atom. The sulfonamide nitrogen is additionally substituted with both a cyclohexyl ring and a methyl group, creating a unique molecular architecture. This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological interactions. The piperazine moiety provides a basic scaffold that is common in many biologically active compounds, while the sulfonamide group adds potential for hydrogen bonding and biological activity.

Chemical Identifiers

The compound can be identified through various systematic methods and identifiers as outlined in the table below:

Identifier TypeValue
CAS Number923156-09-6
Molecular FormulaC11H23N3O2S
Molecular Weight261.39 g/mol
IUPAC NameN-cyclohexyl-N-methylpiperazine-1-sulfonamide
InChIInChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3
SMILESCN(C1CCCCC1)S(=O)(=O)N2CCNCC2
ChEMBL IDCHEMBL4590850

Physical and Chemical Properties

Chemical Properties

The chemical properties of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are largely determined by its functional groups and their electronic effects. The compound exhibits the following key properties:

PropertyValueSignificance
XLogP3-AA0.6Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Contributes to intermolecular interactions
Hydrogen Bond Acceptor Count5Enhances solubility and target binding
Rotatable Bond Count3Affects conformational flexibility

The moderate lipophilicity (XLogP3-AA value of 0.6) suggests a balance between aqueous solubility and membrane permeability, which could be advantageous for potential pharmaceutical applications . The hydrogen bonding capabilities, with one donor and five acceptor sites, indicate potential for interactions with biological macromolecules and solubility in aqueous environments.

Synthesis and Chemical Reactivity

Reactivity Patterns

The reactivity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide is primarily determined by its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the unsubstituted nitrogen in the piperazine ring can act as a nucleophile or base. The cyclohexyl and methyl substituents contribute to the steric environment around the sulfonamide nitrogen, potentially affecting reaction rates and selectivity in chemical transformations.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships of N-cyclohexyl-N-methylpiperazine-1-sulfonamide requires consideration of how its structural features influence biological activity. The cyclohexyl group provides hydrophobicity and potential for hydrophobic interactions with biological targets, while the sulfonamide group offers hydrogen bonding capabilities. The piperazine ring introduces a rigid scaffold with specific spatial arrangements of functional groups, which can be critical for receptor binding and biological activity.

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation

These hazard statements indicate that the compound presents moderate toxicity concerns and requires appropriate handling procedures .

Current Research and Comparative Analysis

Related Compounds and Structural Analogs

N-cyclohexyl-N-methylpiperazine-1-sulfonamide belongs to a broader class of sulfonamide-containing piperazine derivatives. Research on related compounds has shown various biological activities, including:

  • Anti-inflammatory effects demonstrated by certain piperazine derivatives, such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

  • Antimalarial activity exhibited by various benzene and isoquinoline sulfonamide derivatives

  • Cytotoxic properties of N-alkyl-N'-tosylpiperazines, with some compounds showing greater potency than cisplatin against certain cell lines

The structural uniqueness of N-cyclohexyl-N-methylpiperazine-1-sulfonamide lies in its specific combination of cyclohexyl and methyl groups on the piperazine ring, which may confer distinct biological and physicochemical properties compared to other analogs.

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